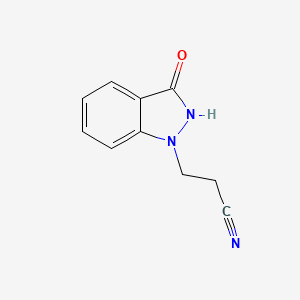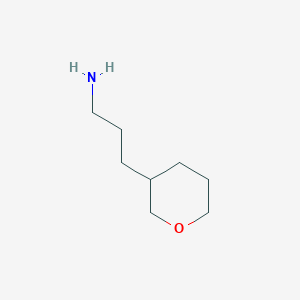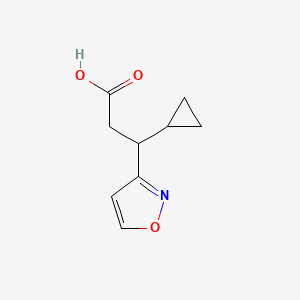
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid is an organic compound characterized by the presence of a cyclopropyl group and an oxazole ring
Vorbereitungsmethoden
One common method involves the regiospecific substitution of an allylic bromine atom with an acetamidomalonate group, followed by treatment with sodium hydride to form the cyclopropyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using common reagents such as halogens and nucleophiles.
Common reagents and conditions used in these reactions include sodium hydride for cyclopropyl group formation and various oxidizing or reducing agents for modifying the oxazole ring. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and cyclopropyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding properties. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid can be compared with other similar compounds such as:
- 5-(4-Chlorophenyl)isoxazole-3-propionic acid
- 2-Amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of the cyclopropyl group and oxazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-9(12)5-7(6-1-2-6)8-3-4-13-10-8/h3-4,6-7H,1-2,5H2,(H,11,12) |
InChI-Schlüssel |
PNYUJZAEWDGMGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(CC(=O)O)C2=NOC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)

![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)

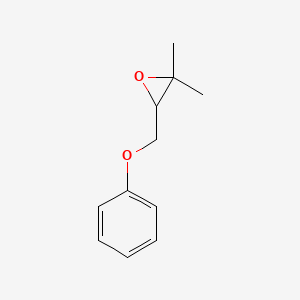
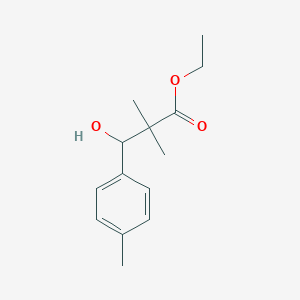

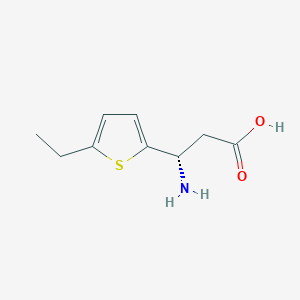
![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)
